C25H19Cl2N3O4
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Overview
Description
The compound with the molecular formula C25H19Cl2N3O4 Pigment Brown 1 . It is a synthetic organic compound used primarily as a pigment due to its stable color properties. The compound is characterized by its complex structure, which includes a naphthalenecarboxamide core with various substituents, including dichlorophenyl and dimethoxyphenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Brown 1 involves several steps, starting with the preparation of the naphthalenecarboxamide core. This core is then functionalized with dichlorophenyl and dimethoxyphenyl groups through azo coupling reactions. The reaction conditions typically involve the use of strong acids and bases to facilitate the coupling reactions and ensure the stability of the final product .
Industrial Production Methods
Industrial production of Pigment Brown 1 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pigment Brown 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups into amine groups.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and amines from reduction .
Scientific Research Applications
Pigment Brown 1 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various chemical analyses and as a reagent in synthetic chemistry.
Biology: Employed in staining techniques for biological samples to enhance contrast and visibility under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its stable chemical properties.
Mechanism of Action
The mechanism of action of Pigment Brown 1 primarily involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in paints and coatings, where it binds and provides color stability. The pathways involved include the stabilization of the pigment within the matrix of the material it is applied to .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 1: Similar in structure but with different substituents, leading to a yellow color.
Pigment Red 1: Contains similar azo groups but with different aromatic substituents, resulting in a red color.
Pigment Blue 1: Another azo compound with different substituents, giving it a blue color.
Uniqueness
Pigment Brown 1 is unique due to its specific combination of dichlorophenyl and dimethoxyphenyl groups, which provide it with its distinct brown color and excellent stability. This makes it particularly valuable in applications where long-term color stability is essential .
Properties
Molecular Formula |
C25H19Cl2N3O4 |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-phenylacetyl)benzohydrazide |
InChI |
InChI=1S/C25H19Cl2N3O4/c26-17-11-12-19(20(27)14-17)24(33)28-30(23(32)13-16-7-3-1-4-8-16)21-15-22(31)29(25(21)34)18-9-5-2-6-10-18/h1-12,14,21H,13,15H2,(H,28,33) |
InChI Key |
PWCDMQPTMAULJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(C(=O)CC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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